molecular formula C21H22Cl2N2O2 B2873353 3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109373-66-0

3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2873353
CAS No.: 2109373-66-0
M. Wt: 405.32
InChI Key: KJUBTSPZWBWZQF-UHFFFAOYSA-N
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Description

This compound is a bicyclic tertiary amine derivative featuring a substituted 8-azabicyclo[3.2.1]octane core. Its structure includes a 2,6-dichlorophenyl group and a pyridin-4-yloxy substituent, which contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c22-19-2-1-3-20(23)18(19)6-7-21(26)25-14-4-5-15(25)13-17(12-14)27-16-8-10-24-11-9-16/h1-3,8-11,14-15,17H,4-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUBTSPZWBWZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=C(C=CC=C3Cl)Cl)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl moiety and an azabicyclo framework, which contributes to its biological activity. The presence of the pyridine ring is notable for its role in enhancing lipophilicity and receptor binding affinity.

Pharmacological Characterization

Research indicates that this compound acts as a positive allosteric modulator of the dopamine D1 receptor. In preclinical studies, it demonstrated significant effects on cAMP signaling pathways in human D1 receptor-expressing HEK293 cells, suggesting its potential in treating disorders linked to dopamine dysregulation, such as Parkinson's disease and Lewy body dementia .

Antimicrobial Activity

In addition to its neurological implications, the compound has been evaluated for antimicrobial properties. It exhibited activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicated that derivatives with similar structures showed submicromolar activity against gram-positive bacteria and mycobacteria, positioning them as potential candidates for antibiotic development .

Study 1: D1 Receptor Modulation

A pivotal study characterized the binding affinity of the compound to the D1 receptor. The results indicated a unique pharmacological profile, differentiating it from traditional orthosteric agonists. This study highlighted that the compound does not exhibit tachyphylaxis, a common limitation in receptor agonists, thus suggesting prolonged efficacy .

Study 2: Antimicrobial Efficacy

A series of experiments evaluated the compound's efficacy against various bacterial strains. The findings demonstrated that compounds analogous to this compound displayed superior antibacterial properties compared to existing antibiotics like ampicillin and isoniazid. Notably, certain derivatives achieved higher antibacterial efficacy against resistant strains .

Data Tables

Activity Type Target Efficacy Reference
D1 Receptor ModulationHuman D1 ReceptorPositive Allosteric Modulator
Antimicrobial ActivityMRSASubmicromolar Activity
CytotoxicityCancer Cell LinesLow Cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 2,6-dichlorophenyl, pyridin-4-yloxy ~432.3* Hypothesized CNS activity due to bicyclic amine core and aromatic substituents
3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 4-methoxyphenyl, methylene ~343.4 Enhanced lipophilicity; potential analgesic properties
(1R,2S,3S,5S)-3-(4-CHLOROPHENYL)-8-METHYL-2-[3-(4-METHYLPHENYL)-5-ISOXAZOLYL]-8-AZABICYCLO[3.2.1]OCTANE (RTI-336) 4-chlorophenyl, methylisoxazole ~463.0 Investigated for cocaine addiction due to dopamine reuptake inhibition
Maraviroc Difluorocyclohexane, triazole 513.67 FDA-approved CCR5 antagonist for HIV treatment; highlights role of bicyclic scaffolds

*Estimated based on structural formula.

Key Findings

Substituent Effects :

  • The 2,6-dichlorophenyl group in the target compound likely enhances receptor binding affinity compared to the 4-methoxyphenyl analog, as chloro groups increase electronegativity and steric bulk .
  • The pyridin-4-yloxy moiety may improve solubility relative to purely hydrophobic substituents (e.g., methylisoxazole in RTI-336), though this remains speculative without solubility data .

Stereochemical Specificity :

  • The (1R,5S) configuration is shared with Maraviroc, a drug requiring precise stereochemistry for target engagement . This suggests the target compound’s activity is highly stereosensitive.

Therapeutic Potential: Unlike RTI-336 (a dopamine reuptake inhibitor) or Maraviroc (an antiviral), the target compound’s pharmacological profile is unconfirmed. Its structural similarity to CNS-active agents supports hypotheses of neuroactivity .

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